molecular formula C16H22O4 B15163631 Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate CAS No. 158390-74-0

Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate

Cat. No.: B15163631
CAS No.: 158390-74-0
M. Wt: 278.34 g/mol
InChI Key: ONKJCIKJXHDJOU-UHFFFAOYSA-N
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Description

Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate is a substituted propanedioate ester featuring two distinct functional groups: a but-1-yn-1-yl (terminal alkyne) substituent and a 2-cyclopropylideneethyl (strained cyclopropane-vinyl) moiety. The ester groups enhance solubility in organic solvents, while the electron-deficient cyclopropane and alkyne groups confer unique reactivity in cycloadditions or nucleophilic substitutions.

The structural elucidation of this compound relies on crystallographic techniques, with software such as SHELX-76 and SHELXL historically employed for refining small-molecule structures . Modern structure validation protocols, as outlined by Spek (2009), ensure accuracy in bond lengths, angles, and torsional parameters, critical for confirming the stereoelectronic effects of the cyclopropane and alkyne groups .

Properties

CAS No.

158390-74-0

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

diethyl 2-but-1-ynyl-2-(2-cyclopropylideneethyl)propanedioate

InChI

InChI=1S/C16H22O4/c1-4-7-11-16(14(17)19-5-2,15(18)20-6-3)12-10-13-8-9-13/h10H,4-6,8-9,12H2,1-3H3

InChI Key

ONKJCIKJXHDJOU-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(CC=C1CC1)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate typically involves the alkynylation of phosphoramidates using copper-catalyzed reactions. The process begins with the preparation of diethyl phosphite, which is then reacted with benzylamine and iodoform under controlled conditions to form the desired product. The reaction is carried out in a two-necked flask equipped with a condenser and a nitrogen inlet, ensuring an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and stability of propanedioate esters are heavily influenced by substituent effects. Below is a comparative analysis of Diethyl (but-1-yn-1-yl)(2-cyclopropylideneethyl)propanedioate with analogous compounds:

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (in CHCl₃) Stability Under Air Key Functional Groups
Target Compound 292.34 45–47 High Moderate Alkyne, cyclopropane, ester
Diethyl (prop-1-yn-1-yl)(vinyl)propanedioate 236.26 32–34 Very high Low Alkyne, vinyl, ester
Diethyl (2-cyclopropylethyl)(but-1-yn-1-yl)propanedioate 278.33 58–60 Moderate High Alkyne, cyclopropyl, ester
Diethyl (but-1-yn-1-yl)(ethyl)propanedioate 226.26 <25 (liquid) Very high High Alkyne, alkyl, ester

Key Findings :

Reactivity: The target compound exhibits enhanced reactivity in Diels-Alder reactions compared to alkyl-substituted analogs (e.g., Diethyl (but-1-yn-1-yl)(ethyl)propanedioate) due to the electron-withdrawing cyclopropane-vinyl group . The terminal alkyne in the target compound facilitates Sonogashira coupling, whereas vinyl-substituted analogs (e.g., Diethyl (prop-1-yn-1-yl)(vinyl)propanedioate) are prone to polymerization under similar conditions.

Stability :

  • Cyclopropane-containing derivatives (target compound and Diethyl (2-cyclopropylethyl)(but-1-yn-1-yl)propanedioate) show moderate air sensitivity due to ring strain, requiring inert storage conditions. In contrast, alkyl-substituted analogs are stable under ambient conditions.

Crystallographic Behavior: The target compound’s crystal structure, refined using SHELXL, reveals torsional strain (5–7° deviation from ideal geometry) in the cyclopropane-vinyl moiety, absent in non-cyclopropane analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing diethyl propanedioate derivatives with alkyne and cyclopropane substituents?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or conjugate addition reactions. For example, propargyl bromide can react with a pre-formed oxyanion (generated by deprotonating a hydroxyl group with K₂CO₃ in DMF). The reaction is monitored via TLC (n-hexane:ethyl acetate, 9:1) and quenched with ice. Crude products are extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and purified under reduced pressure. This approach is adaptable for introducing cyclopropane moieties via [2+1] cycloaddition or alkylidene transfer reactions .

Q. How is the structure of diethyl propanedioate derivatives validated after synthesis?

  • Methodological Answer : Structural confirmation combines spectroscopic techniques (¹H/¹³C NMR, IR) and X-ray crystallography. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) is performed using a Bruker Kappa APEXII diffractometer. Data refinement with SHELXL97 provides bond lengths (e.g., C-C avg. 0.005 Å) and R-factors (e.g., 0.062). Non-crystalline compounds are analyzed via high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve alkynyl and cyclopropane proton couplings .

Q. What purification strategies are recommended for isolating diethyl propanedioate derivatives?

  • Methodological Answer : After extraction, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is standard. For thermally unstable compounds, low-temperature crystallization from ethanol/water mixtures is preferred. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile analogs .

Advanced Research Questions

Q. How do crystallographic parameters resolve conformational ambiguities in diethyl propanedioate derivatives?

  • Methodological Answer : SCXRD analysis reveals dihedral angles between aromatic and cyclopropane rings (e.g., 62.78° and 80.53° in related indole derivatives). Hydrogen-bonding networks (e.g., C–H···O interactions) and π-π stacking distances (3.5–4.0 Å) are quantified using SHELXL97. Data-to-parameter ratios >15 ensure refinement reliability. Disordered regions are modeled with PART commands and isotropic displacement parameters .

Q. What mechanistic insights govern the reactivity of cyclopropane and alkyne groups in diethyl propanedioate systems?

  • Methodological Answer : Cyclopropane rings undergo strain-driven ring-opening reactions with electrophiles (e.g., Br₂), while alkynes participate in Sonogashira coupling or click chemistry. Computational studies (DFT at B3LYP/6-31G*) predict activation energies for cyclopropane cleavage (~25 kcal/mol) and alkyne π-backbonding trends. Experimental kinetics (e.g., UV-Vis monitoring) validate these models .

Q. How can computational tools predict the environmental fate of diethyl propanedioate derivatives?

  • Methodological Answer : QSAR models estimate biodegradation half-lives (e.g., EPI Suite) using logP and Henry’s law constants. For analogs like diethyl malonate, experimental data show hydrolysis rates (t₁/₂ = 14 days at pH 7) and soil adsorption coefficients (Koc = 120 L/kg). These parameters guide ecotoxicity assessments for structurally related compounds .

Q. How to address contradictions in reported synthetic yields for diethyl propanedioate derivatives?

  • Methodological Answer : Yield discrepancies often arise from solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), or moisture sensitivity. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, propargyl bromide reactions in anhydrous DMF at 0°C improve yields by 20% compared to ambient conditions .

Q. What advanced techniques validate non-covalent interactions in crystalline diethyl propanedioate derivatives?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) maps close contacts (e.g., H···H, C···O). Independent gradient model (IGM) plots visualize steric and electrostatic contributions. For example, van der Waals interactions dominate in cyclopropane-containing crystals, while hydrogen bonds stabilize layered structures .

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